molecular formula C16H22N4O B12229075 (2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol

(2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol

Cat. No.: B12229075
M. Wt: 286.37 g/mol
InChI Key: BZFQOCMBOYTQAN-UHFFFAOYSA-N
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Description

(2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . These intermediates can then undergo cyclocondensation reactions with various reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrazolo[1,5-a]pyrazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising candidate for further pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities for various applications.

Mechanism of Action

The mechanism of action of (2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol apart is its unique combination of the pyrazolo[1,5-a]pyrazine core with the octahydro-1H-isoindol-3a-yl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

[2-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C16H22N4O/c1-12-8-14-15(17-6-7-20(14)18-12)19-9-13-4-2-3-5-16(13,10-19)11-21/h6-8,13,21H,2-5,9-11H2,1H3

InChI Key

BZFQOCMBOYTQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC4CCCCC4(C3)CO

Origin of Product

United States

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